2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
Description
Chemical Structure and Properties
2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride (molecular formula: C₁₄H₁₈ClN₃O₂, molecular weight: 295.76 g/mol) is a spirocyclic compound featuring a triazaspiro[4.5]decane core substituted with a 3-methoxyphenyl group at the 2-position. This compound is characterized by its high purity (≥95%) and is typically used in research settings for pharmacological studies, particularly in the context of serotonin receptor modulation . The 3-methoxyphenyl substituent confers unique electronic and steric properties, which may enhance binding affinity to specific biological targets compared to simpler alkyl or aryl analogs.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.ClH/c1-19-11-4-2-3-10(9-11)12-16-13(18)14(17-12)5-7-15-8-6-14;/h2-4,9,15H,5-8H2,1H3,(H,16,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRMSKCOVSXPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3(CCNCC3)C(=O)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 295.77 g/mol
- CAS Number : 1707602-59-2
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cardiovascular health and anti-inflammatory responses.
1. Cardiovascular Effects
A study highlighted the compound's role as a mitochondrial permeability transition pore (mPTP) inhibitor, which is crucial in myocardial infarction (MI) treatment. The findings suggest that it helps preserve mitochondrial function during reperfusion, thereby reducing apoptotic rates and improving cardiac function post-MI. The compound demonstrated:
- Inhibition of mPTP opening , which is linked to reduced myocardial cell death.
- Improvement in cardiac function when administered during reperfusion phases .
2. Anti-inflammatory Activity
Another significant aspect of this compound is its anti-inflammatory potential. Research on triazine derivatives, including this compound, has shown efficacy in reducing inflammation markers. The following table summarizes key findings from studies on related triazine compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Triazine Derivatives | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
| 2-(3-Methoxyphenyl)... | Potential mPTP inhibition | Preserves mitochondrial ATP content |
| Other Related Compounds | Vascular protective effects | Modulation of endothelial function |
Study on Myocardial Infarction
In a controlled study involving animal models of MI, the administration of this compound resulted in:
- Significant reduction in infarct size .
- Enhanced recovery of left ventricular function , indicating its therapeutic potential in acute cardiac events .
In Vitro Studies
In vitro assays have confirmed that compounds with similar triazine structures can inhibit various inflammatory pathways by:
- Reducing levels of TNF-alpha and IL-6.
- Modulating NF-kB signaling pathways, which are critical for inflammatory responses .
The biological activity of this compound can be attributed to its interaction with specific cellular targets:
- mPTP Complex : By inhibiting mPTP opening, the compound helps maintain mitochondrial integrity during stress conditions.
- Cytokine Modulation : It appears to influence cytokine production through various signaling pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between the target compound and analogous triazaspiro derivatives:
Key Observations from Comparative Analysis
In contrast, 4-fluorophenyl analogs exhibit enhanced metabolic stability but reduced receptor selectivity . Dimethylamino-substituted derivatives (e.g., ) are less biologically active but serve as versatile intermediates due to their solubility .
Synthetic Accessibility
- Microwave-assisted synthesis (e.g., ) improves yields (78%) for halogenated derivatives but introduces challenges in purification compared to the straightforward preparation of the target compound .
Structural Rigidity and Target Engagement
- Cyclobutyl -substituted analogs () demonstrate reduced conformational flexibility, which may limit off-target effects but also decrease binding affinity for dynamic targets like 5-HT receptors .
Pharmacokinetic Considerations
- The 3-methoxyphenyl group in the target compound likely enhances blood-brain barrier penetration compared to polar substituents (e.g., dihydrochloride salts in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
